Evodosin A
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Overview
Description
Evodosin A is a natural product extracted from the plant Tripterygium wilfordii Hook.f. It is a coumarin derivative with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol . This compound has garnered significant interest due to its potential therapeutic properties, particularly its anticancer and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Evodosin A involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Coumarin Core: The coumarin core is synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Hydroxylation: The hydroxylation of the coumarin core is achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Side Chain Introduction:
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from the plant Tripterygium wilfordii Hook.f. The extraction process includes:
Plant Material Preparation: The plant material is dried and ground into a fine powder.
Solvent Extraction: The powdered plant material is subjected to solvent extraction using solvents such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
Evodosin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can be performed on this compound using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted coumarins.
Scientific Research Applications
Evodosin A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various coumarin derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its anticancer, anti-inflammatory, and immunomodulatory properties.
Industry: Utilized in the development of pharmaceuticals and as a natural product in cosmetic formulations.
Mechanism of Action
Evodosin A exerts its effects through multiple mechanisms:
Anticancer Activity: Induces apoptosis in cancer cells by inhibiting the mitochondrial pathway and downregulating survivin, a protein involved in cell cycle regulation.
Anti-inflammatory Activity: Reduces inflammation by modulating the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Immunomodulatory Activity: Modulates the immune response by affecting the differentiation and proliferation of immune cells.
Comparison with Similar Compounds
Evodosin A is unique among coumarin derivatives due to its specific side chain and hydroxylation pattern. Similar compounds include:
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.
Umbelliferone: Known for its antioxidant and hepatoprotective activities.
Esculetin: Exhibits anti-inflammatory and anticancer properties.
This compound stands out due to its potent anticancer activity and its ability to modulate multiple biological pathways, making it a promising candidate for further research and development .
Properties
IUPAC Name |
7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-14(2,19)12(17)11(16)9-5-7-3-4-8(15)6-10(7)20-13(9)18/h3-6,11-12,15-17,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTSEUOPXSZNNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(C1=CC2=C(C=C(C=C2)O)OC1=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is erythro-3-(1',2',3'-trihydroxy)isopentyl-7-hydroxycoumarin and where was it discovered?
A1: erythro-3-(1',2',3'-trihydroxy)isopentyl-7-hydroxycoumarin, also named evodosin A, is a novel coumarin compound discovered in the plant Evodia lepta []. This research highlights the potential of discovering new bioactive compounds from natural sources.
Q2: What is the significance of finding β-daucosterol alongside this compound in Evodia lepta?
A2: While the study focuses on the discovery of this compound, the isolation of β-daucosterol from Evodia lepta for the first time is also noteworthy []. This finding adds to our understanding of the phytochemical profile of this plant, which could be valuable for future research on its potential medicinal properties.
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